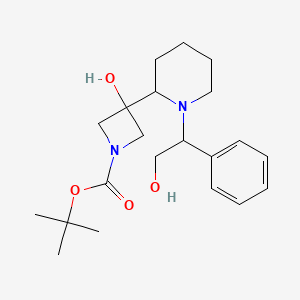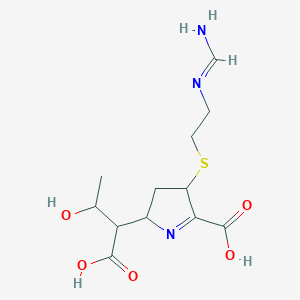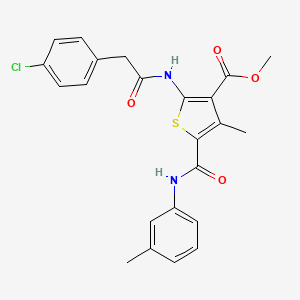
2,5-3,4-Dianhydroaltritol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-3,4-Dianhydroaltritol: is a chemical compound with the molecular formula C6H10O4 It is a derivative of altritol, a sugar alcohol, and is characterized by the presence of two anhydro bridges, which are formed by the removal of water molecules from the hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-3,4-Dianhydroaltritol typically involves the dehydration of altritol. This can be achieved through various chemical reactions, such as the use of strong acids or dehydrating agents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the formation of the anhydro bridges without causing degradation of the altritol molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products. The choice of dehydrating agents and catalysts is crucial to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-3,4-Dianhydroaltritol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydro bridges back to hydroxyl groups, regenerating altritol.
Substitution: The anhydro bridges can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols, often under basic or neutral conditions.
Major Products Formed:
Oxidation: Products may include altritol-derived ketones or carboxylic acids.
Reduction: The primary product is altritol.
Substitution: Various substituted derivatives of this compound, depending on the nucleophile used.
Scientific Research Applications
2,5-3,4-Dianhydroaltritol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,5-3,4-Dianhydroaltritol involves its interaction with specific molecular targets and pathways. The anhydro bridges in the compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2,5-Dianhydro-D-mannitol: Another sugar alcohol derivative with similar anhydro bridges.
2,3-Dianhydro-D-glucitol: A compound with anhydro bridges but derived from glucitol instead of altritol.
Uniqueness: 2,5-3,4-Dianhydroaltritol is unique due to its specific structural configuration and the presence of two anhydro bridges. This gives it distinct chemical and physical properties compared to other similar compounds. Its unique structure allows for specific interactions with biological molecules and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol |
InChI |
InChI=1S/C6H10O4/c7-1-3-5-6(10-5)4(2-8)9-3/h3-8H,1-2H2 |
InChI Key |
YCRYRWDWBHKSKR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C2C(O2)C(O1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one](/img/structure/B12066648.png)

![Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride](/img/structure/B12066657.png)
![1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-](/img/structure/B12066662.png)
![3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide](/img/structure/B12066664.png)


![tert-butyl 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate](/img/structure/B12066682.png)

![6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate](/img/structure/B12066692.png)

![2-[[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]acetic acid](/img/structure/B12066703.png)

